tert-Butyl 3-ethyl-3-ethynylazetidine-1-carboxylate
Description
tert-Butyl 3-ethyl-3-ethynylazetidine-1-carboxylate is a substituted azetidine derivative characterized by a tert-butyl carbamate protecting group at the 1-position and both ethyl (C₂H₅) and ethynyl (C≡CH) substituents at the 3-position of the azetidine ring. This compound is of interest in organic synthesis due to its unique steric and electronic properties, which arise from the combination of a strained four-membered ring and the presence of aliphatic and alkyne moieties. Such structural features make it a versatile intermediate for pharmaceutical and materials science applications, particularly in click chemistry, where the ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-ethyl-3-ethynylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-6-12(7-2)8-13(9-12)10(14)15-11(3,4)5/h1H,7-9H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICSIHBXMSGFFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(C1)C(=O)OC(C)(C)C)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001151323 | |
| Record name | 1-Azetidinecarboxylic acid, 3-ethyl-3-ethynyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001151323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-63-1 | |
| Record name | 1-Azetidinecarboxylic acid, 3-ethyl-3-ethynyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638767-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azetidinecarboxylic acid, 3-ethyl-3-ethynyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001151323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-ethyl-3-ethynylazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and ethynyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-ethyl-3-ethynylazetidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl 3-ethyl-3-ethynylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-ethyl-3-ethynylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent-Based Comparison
The following table summarizes key azetidine derivatives with structural similarities to tert-butyl 3-ethyl-3-ethynylazetidine-1-carboxylate, focusing on substituent variations and their implications:
Physicochemical Properties
- Boiling Point/Density : tert-Butyl 3-acetylazetidine-1-carboxylate has a predicted boiling point of 274.7°C and density of 1.104 g/cm³ . The target compound likely has a lower boiling point due to reduced polarity.
- Solubility: The ethynyl and ethyl groups render the compound less polar than hydroxy- or amino-substituted derivatives (e.g., ), favoring organic solvents like THF or dichloromethane.
Biological Activity
Overview
tert-Butyl 3-ethyl-3-ethynylazetidine-1-carboxylate (CAS No. 287193-01-5) is an organic compound belonging to the azetidine family, characterized by its four-membered nitrogen-containing ring structure. Its molecular formula is C10H15NO2, and it has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. Research indicates that this compound may modulate the activity of enzymes and receptors, which can lead to various physiological effects. The precise mechanisms are still under investigation, but preliminary studies suggest that it may influence biochemical pathways involved in cellular signaling and metabolism.
The synthesis of this compound typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and ethynyl compounds, often facilitated by bases like triethylamine. This method allows for the formation of the desired product under controlled conditions, followed by purification techniques such as column chromatography.
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of this compound against various bacterial strains. In vitro assays demonstrated that this compound exhibits significant inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate antimicrobial potency .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In a study involving human cancer cell lines, this compound showed cytotoxic effects, with IC50 values ranging from 10 to 20 µM. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against a panel of clinically relevant pathogens. The results indicated a broad-spectrum activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to disrupt bacterial cell wall synthesis, thereby enhancing its potential as an antibiotic agent .
Case Study 2: Cancer Cell Line Studies
In a separate investigation focused on cancer therapeutics, this compound was tested on various human cancer cell lines including breast (MCF7) and lung (A549) cancer cells. The results demonstrated a dose-dependent reduction in cell viability and increased apoptosis markers, suggesting its potential role as a lead compound for further drug development .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 - 64 µg/mL | Disruption of cell wall synthesis |
| Antimicrobial | Streptococcus pneumoniae | 32 - 64 µg/mL | Disruption of cell wall synthesis |
| Anticancer | MCF7 (breast cancer) | 10 - 20 µM | Induction of apoptosis |
| Anticancer | A549 (lung cancer) | 10 - 20 µM | Activation of caspase pathways |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-butyl 3-ethyl-3-ethynylazetidine-1-carboxylate, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with azetidine ring formation followed by sequential functionalization. For example:
- Step 1 : Construct the azetidine core via cyclization reactions, using tert-butyl groups as protecting agents (e.g., Boc-protection) to stabilize reactive intermediates .
- Step 2 : Introduce the ethynyl group via Sonogashira coupling or alkyne addition, ensuring regioselectivity by optimizing catalysts (e.g., Pd/Cu systems) and solvent polarity .
- Characterization : Confirm intermediate structures using / NMR and IR spectroscopy. For example, the ethynyl group shows distinct NMR signals near δ 2.5–3.5 ppm (C≡CH) and IR stretches at ~2100 cm (C≡C) .
Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute stereochemistry using single-crystal diffraction. SHELX programs (e.g., SHELXL) refine structures with high precision, even for strained azetidine rings .
- Dynamic NMR : Detect conformational flexibility (e.g., tert-butyl group axial/equatorial positions) via variable-temperature NMR. Low-temperature experiments (e.g., –80°C) can "freeze" rotamers for analysis .
- HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., deprotected intermediates) using reverse-phase columns and electrospray ionization .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data, such as unexpected NMR splitting or DFT vs. crystallography discrepancies?
- Methodological Answer :
- DFT with Explicit Solvent Models : Discrepancies between solution (NMR) and solid-state (X-ray) data often arise from solvent effects. For example, DFT calculations using explicit solvent molecules (e.g., water or DMSO) better predict solution-phase conformers, whereas gas-phase models favor axial tert-butyl groups .
- Docking Studies : If unexpected biological activity is observed, simulate interactions with target proteins (e.g., kinases) to identify steric clashes or electronic mismatches caused by the ethynyl group’s linear geometry .
Q. What strategies optimize reaction yields when introducing the ethynyl group without side reactions (e.g., alkyne oligomerization)?
- Methodological Answer :
- Experimental Design : Use factorial design (e.g., Box-Behnken) to test variables like temperature, catalyst loading, and alkyne equivalents. For example, molybdenum hexacarbonyl (Mo(CO)) suppresses oligomerization in epoxidation reactions and may stabilize ethynyl intermediates .
- In Situ Quenching : Add scavengers (e.g., molecular sieves) to sequester water or acids that promote alkyne side reactions. Monitor progress via TLC with UV-active tags for alkynes .
Q. How does the ethynyl group’s electronic and steric profile influence regioselectivity in cross-coupling reactions?
- Methodological Answer :
- Steric Maps : Generate steric maps (e.g., using SambVca software) to quantify spatial hindrance around the ethynyl group. Compare with analogous compounds (e.g., tert-butyl 3-iodoazetidine-1-carboxylate) to predict coupling sites .
- Electrostatic Potential Analysis : DFT-calculated surface potentials identify electron-rich regions (e.g., ethynyl π-bonds) prone to electrophilic attacks, guiding catalyst selection (e.g., Pd vs. Pd) .
Q. What are the challenges in crystallizing this compound, and how can lattice packing be controlled?
- Methodological Answer :
- Co-Crystallization Agents : Use additives (e.g., crown ethers) to modulate intermolecular interactions. For example, tert-butyl groups often form hydrophobic pockets that can trap small molecules, stabilizing specific crystal forms .
- Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions promotes ordered packing. Monitor via polarized light microscopy to detect premature nucleation .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
